Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

(2-Bromo-5-iodophenyl)methanol is a halogenated benzyl alcohol derivative with significant utility in synthetic organic chemistry. Its key structural features—bromine and iodine substituents on the aromatic ring—make it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the construction of complex biaryl or aryl-alkyne frameworks. The hydroxymethyl group further enhances reactivity, allowing for derivatization into esters, ethers, or aldehydes. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. High purity grades ensure consistent performance in demanding synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
(2-Bromo-5-iodophenyl)methanol structure
946525-30-0 structure
Product Name:(2-Bromo-5-iodophenyl)methanol
CAS No:946525-30-0
MF:C7H6BrIO
MW:312.930413722992
MDL:MFCD11044842
CID:1065690
PubChem ID:53424372
Update Time:2025-05-22

(2-Bromo-5-iodophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-5-IODOBENZYLALCOHOL
    • (2-Bromo-5-iodophenyl)methanol
    • 2-bromo-5-iodoBenzenemethanol
    • 2-BROMO-5-IODOBENZYL ALCOHOL
    • 2-bromo-5-iodobenzylalcohol
    • WDXHGFYJUQMFDV-UHFFFAOYSA-N
    • Benzenemethanol, 2-bromo-5-iodo-
    • (2-Bromo-5-iodo-phenyl)-methanol
    • CL9121
    • AS05950
    • CM13297
    • 4-Bromo-3-hydroxymethyl-1-iodo-benzene
    • AK158350
    • ST24033832
    • Z1150
    • 2-Bromo-5-iodobenzenemethanol (ACI)
    • SCHEMBL1713834
    • WMB52530
    • SY110675
    • DTXSID20698488
    • AKOS024258482
    • DS-9342
    • MFCD11044842
    • Z1269159494
    • EN300-2950157
    • CS-0031364
    • DA-26783
    • 946525-30-0
    • AS-813/43501691
    • AC-30706
    • 2-Bromo-5-iodobenzyl alcohol, 97%
    • MDL: MFCD11044842
    • Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
    • InChI Key: WDXHGFYJUQMFDV-UHFFFAOYSA-N
    • SMILES: BrC1C(CO)=CC(I)=CC=1

Computed Properties

  • Exact Mass: 311.86467g/mol
  • Monoisotopic Mass: 311.86467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.4

Experimental Properties

  • Density: 2.211±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 112-116 °C
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),

(2-Bromo-5-iodophenyl)methanol Security Information

  • Hazard Statement: H315-H319-H335
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

(2-Bromo-5-iodophenyl)methanol Pricemore >>

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(2-Bromo-5-iodophenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
Reference
Treatment of metabolic disorders in equine animals
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt
Reference
Treatment of metabolic disorders in feline animals
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, rt
Reference
(Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections
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Production Method 6

Reaction Conditions
Reference
Processes for preparing peptide analog as antiviral agent
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Production Method 7

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  6 h, 20 °C; cooled
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Treatment of metabolic disorders in canine animals
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders
, United States, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  10 - 15 °C; 12 - 16 h, 10 - 15 °C
Reference
Preparation method of 2-bromo-5-iodo-benzyl alcohol
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Production Method 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Method for preparation of 2-bromo-5-iodobenzylalcohol
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Production Method 11

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Solvents: Water ;  0 °C
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  5 - 20 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Reference
Process for preparing 5-iodo-2-bromobenzyl alcohol
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(2-Bromo-5-iodophenyl)methanol Raw materials

(2-Bromo-5-iodophenyl)methanol Preparation Products

(2-Bromo-5-iodophenyl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol
Order Number:A856370
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:00
Price ($):364.0
Email:sales@amadischem.com

Additional information on (2-Bromo-5-iodophenyl)methanol

Comprehensive Guide to (2-Bromo-5-iodophenyl)methanol (CAS No. 946525-30-0): Properties, Applications, and Market Insights

(2-Bromo-5-iodophenyl)methanol (CAS No. 946525-30-0) is a halogen-substituted aromatic alcohol with significant potential in pharmaceutical and material science applications. This compound, featuring both bromo and iodo substituents on the phenyl ring, offers unique reactivity for cross-coupling reactions and serves as a versatile intermediate in organic synthesis. Researchers and manufacturers are increasingly interested in this compound due to its role in developing advanced materials and bioactive molecules.

The molecular structure of (2-Bromo-5-iodophenyl)methanol consists of a benzene ring with bromine at the 2-position and iodine at the 5-position, along with a hydroxymethyl group. This specific arrangement contributes to its distinct chemical behavior, making it valuable for Suzuki-Miyaura coupling and other palladium-catalyzed reactions. The presence of both heavy halogens enhances its utility in constructing complex molecular architectures, particularly in medicinal chemistry where halogen bonds play crucial roles in drug-target interactions.

Recent advancements in heterocyclic compound synthesis have highlighted the importance of (2-Bromo-5-iodophenyl)methanol as a building block. Its dual halogen functionality allows for sequential functionalization, enabling the creation of diverse molecular scaffolds. This property aligns with current trends in fragment-based drug discovery, where researchers seek modular compounds for rapid lead optimization. The compound's melting point, solubility profile, and stability under various conditions make it particularly suitable for automated synthesis platforms.

In material science, (2-Bromo-5-iodophenyl)methanol serves as a precursor for liquid crystal materials and organic electronic components. The heavy halogens influence the compound's electronic properties, making it interesting for developing organic semiconductors and photovoltaic materials. With growing interest in sustainable electronics, this compound's potential in creating environmentally friendly alternatives to conventional materials is being actively explored.

The global market for halogenated aromatic compounds like (2-Bromo-5-iodophenyl)methanol is expanding, driven by demand from pharmaceutical and electronics industries. Current research focuses on improving synthetic routes to enhance yield and purity while reducing environmental impact. Green chemistry approaches, including catalytic methods and solvent optimization, are being applied to its production, addressing industry concerns about sustainable chemical manufacturing.

Quality control of (2-Bromo-5-iodophenyl)methanol involves rigorous analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Storage recommendations typically include protection from light and moisture, with optimal conditions varying based on intended use and formulation requirements.

Future applications of (2-Bromo-5-iodophenyl)methanol may include its use in bioimaging probes and therapeutic agents, leveraging the heavy atom effect of iodine for radiopharmaceutical development. The compound's structural features make it a candidate for creating targeted drug delivery systems, particularly in oncology research where halogenated compounds show promise in tumor-specific agents.

For researchers working with (2-Bromo-5-iodophenyl)methanol, understanding its handling characteristics and reactivity patterns is essential. Safety data sheets provide detailed information about proper laboratory practices, though the compound is generally handled using standard organic chemistry precautions. Recent publications have demonstrated innovative uses in metal-organic frameworks (MOFs) and as a ligand in catalytic systems, expanding its potential beyond traditional applications.

The synthesis and application of (2-Bromo-5-iodophenyl)methanol continue to evolve with advancements in organohalogen chemistry. As synthetic methodologies become more sophisticated and analytical techniques more sensitive, new opportunities emerge for this versatile compound. Its role in addressing current challenges in drug development and material science ensures ongoing interest from both academic and industrial research communities.

Environmental considerations for (2-Bromo-5-iodophenyl)methanol focus on proper waste management and recycling of halogen-containing byproducts. The chemical industry is developing improved processes to minimize environmental impact while maintaining the compound's valuable properties. These efforts align with global initiatives for greener chemical production and sustainable development goals in the chemical sector.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol
A856370
Purity:99%
Quantity:500g
Price ($):364.0
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